molecular formula C16H16N2O3S B2500031 3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034341-92-7

3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No. B2500031
CAS RN: 2034341-92-7
M. Wt: 316.38
InChI Key: LRKGJOFUNGCWMZ-UHFFFAOYSA-N
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Description

The compound 3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a novel molecule that has been the subject of various studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with basic building blocks and proceeding through various intermediates. For instance, the synthesis of a pyrazole derivative with a benzo[d][1,3]dioxol moiety involved condensation reactions and was characterized by spectral methods . Similarly, the synthesis of benzodioxaphosphole-tetrazol-thiophene carboxamides required a series of condensation reactions starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing details such as dihedral angles and conformation . For example, the pyrazole derivative mentioned earlier crystallized in the triclinic crystal system and exhibited a twisted conformation between the pyrazole and thiophene rings . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of hydrogen bonds and π-π stacking interactions, contributing to the stability of the crystal packing . Additionally, the reactivity of these compounds can be influenced by the presence of functional groups, such as carboxamide, which can participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with benzo[d][1,3]dioxol and thiophene moieties have been studied using techniques like thermogravimetric analysis, which provides information on thermal stability . Spectral characterization, including FT-IR, NMR, and UV-visible spectra, helps in understanding the electronic structure and the nature of chemical bonds . Theoretical calculations, such as DFT, complement these experimental techniques by predicting properties like molecular electrostatic potential and nonlinear optical behavior .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis of novel compounds with similar structures, exploring their potential in various biological activities. For instance, novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, showing potent antioxidant activities in comparison to well-known antioxidants like ascorbic acid (Tumosienė et al., 2019). This research highlights the potential of such compounds in addressing oxidative stress-related diseases.

Biological Activities

Compounds with structures related to the query have been evaluated for their antitumor, antibacterial, and antimicrobial activities. For example, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized as potent antitumor and antibacterial agents, showing significant activity against liver, colon, and lung cancer cell lines, as well as high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Luminescence and Aggregation-Enhanced Emission

Research into the luminescent properties of related compounds, such as pyridyl substituted benzamides, has demonstrated potential applications in materials science, particularly in the development of materials with aggregation-enhanced emission properties (Srivastava et al., 2017). These findings could lead to new advancements in optoelectronic devices.

Drug Discovery and Molecular Docking

The compound has also been implicated in drug discovery efforts, with related structures being synthesized and evaluated for their biological activities through molecular docking studies. For instance, the synthesis and evaluation of compounds targeting the urokinase receptor (uPAR) for potential effects on breast tumor metastasis highlight the therapeutic potential of these molecules (Wang et al., 2011).

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. If it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16(17-15-2-1-7-22-15)18-6-5-12(9-18)11-3-4-13-14(8-11)21-10-20-13/h1-4,7-8,12H,5-6,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKGJOFUNGCWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

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